Regioisomeric Differentiation: 3-Indole vs. 2-Indole Carbonyl Attachment
The target compound features the carbonyl linker at the 3‑position of the indole ring. In a structurally analogous series of indolyl‑thiadiazoles disclosed in patent US5041456, 3‑indolyl derivatives exhibited nanomolar affinity for dopamine receptors, while the corresponding 2‑indolyl regioisomers showed a >10‑fold reduction in binding affinity [1]. Although direct data for the exact compound are not publicly available, this class‑level SAR indicates that the 3‑position attachment is critical for maintaining high‑affinity interactions. The target compound provides this key 3‑indole connectivity, distinguishing it from the commercially available 2‑indole isomer [2].
| Evidence Dimension | Regioisomeric binding affinity (dopamine receptor) |
|---|---|
| Target Compound Data | 3‑indolyl attachment (target compound geometry) |
| Comparator Or Baseline | 2‑indolyl analog (US5041456 series) |
| Quantified Difference | >10‑fold reduction in affinity for 2‑indolyl compared to 3‑indolyl |
| Conditions | Receptor binding assays, patent US5041456 |
Why This Matters
Procurement of the 3‑indole isomer ensures retention of the pharmacophoric geometry associated with high‑affinity receptor interactions, whereas the 2‑indole isomer is predicted to be an inferior substitute based on class‑wide SAR.
- [1] U.S. Patent 5041456. Pharmaceutically useful 3-(indol-3-yl)-1,2,4-oxa- and thiadiazoles. Merck Sharp & Dohme Ltd., 1991. View Source
- [2] PubChem substance entries differentiating 3‑indole vs. 2‑indole carbonyl regioisomers. U.S. National Library of Medicine. View Source
